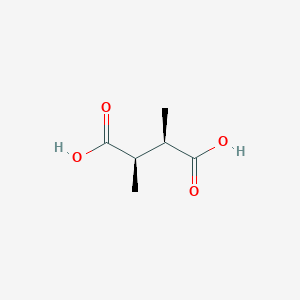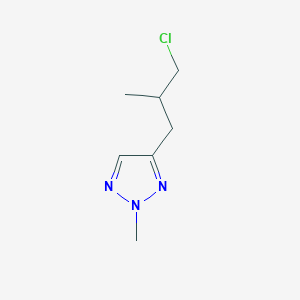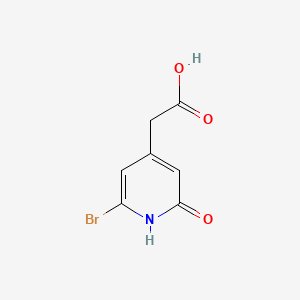
4-Chloro-N-ethyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-ethyl-1,3,5-triazin-2-amine is a heterocyclic compound with a triazine core. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a triazine ring substituted with a chlorine atom and an ethylamine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-N-ethyl-1,3,5-triazin-2-amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere . The reaction proceeds as follows:
C3N3Cl3+C2H5NH2→C3N3Cl2NHC2H5+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-ethyl-1,3,5-triazin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular functions, leading to antimicrobial effects. The compound targets enzymes and proteins, interfering with their activity and leading to cell death in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but with an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains methoxy groups instead of an ethylamine group.
4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: Substituted with diphenylamine groups.
Uniqueness
4-Chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethylamine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
82623-63-0 |
|---|---|
Molekularformel |
C5H7ClN4 |
Molekulargewicht |
158.59 g/mol |
IUPAC-Name |
4-chloro-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H7ClN4/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H,7,8,9,10) |
InChI-Schlüssel |
WXABHENYUZQHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)

![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)




